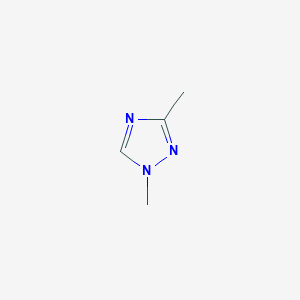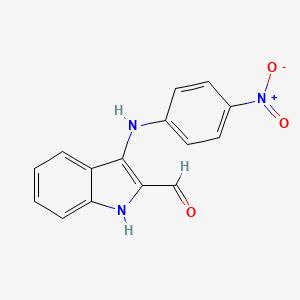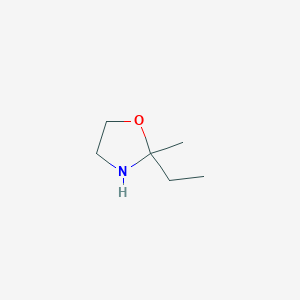
Oxazolidine, 2-ethyl-2-methyl-
概要
説明
“Oxazolidine, 2-ethyl-2-methyl-” is a type of oxazolidine, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom . It is used as a moisture scavenger in polyurethane and polyurea coatings, sealants, and elastomers .
Synthesis Analysis
The synthesis of functionalized oxazolidines, including “Oxazolidine, 2-ethyl-2-methyl-”, often involves multicomponent reactions of 1,2-amino alcohols . The synthetic strategies are grouped into three categories: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .Molecular Structure Analysis
Oxazolidine is a five-membered heterocycle ring with the formula (CH2)3(NH)O. The oxygen atom and NH groups are not mutually bonded . Oxazolidines are derivatives of the parent oxazolidine due to the presence of substituents on carbon and/or nitrogen .Chemical Reactions Analysis
Oxazolidine-based crosslinking reactions are used in coatings. The oxazoline-group containing resin undergoes cationic self-crosslinking polymerization to build up a network based on urethane and amide moieties .Physical And Chemical Properties Analysis
Oxazolidine is a colorless liquid with a density of 1.063 g/mL. It has a melting point of 90 °C and a boiling point of 200 °C . Specific properties of “Oxazolidine, 2-ethyl-2-methyl-” are not available in the search results.科学的研究の応用
Metabolism and Insecticide Application
Oxazolidine, specifically 2-[methoxy(methylthio)phosphinylimino]-3-ethyl-5-methyl-1,3-oxazolidine, has been investigated for its metabolism within the cotton plant and houseflies, showcasing its potential application as an experimental insecticide. The principal metabolite identified in these studies was the 4-keto derivative, indicating the compound undergoes metabolic transformations that may affect its toxicity and efficacy as an insecticide. This research provides insights into the compound's behavior in biological systems and its potential agricultural applications (Fukuto, Shrivastava, & Black, 1972).
Chemical Synthesis and Characterization
Another study focused on the preparation and characterization of diastereoisomers of phosphoryl-imino-oxazolidines, providing valuable data on the structural and electronic properties of these compounds. The research involved reacting 2-imino-3-ethyl-5-methyl-1,3-oxazolidine with dimethyl phosphorochloridothionate, leading to the synthesis of oxazolidine derivatives. This work contributes to the understanding of oxazolidine chemistry and its potential applications in various fields (Tseng, Smith, & Gaughan, 1970).
Enzymatic Synthesis and Biocatalysis
The enzymatic synthesis of 3-ethyl-1,3-oxazolidin-2-one using 2-aminoalcohol and dimethyl carbonate has been explored, highlighting oxazolidines' role in biocatalytic processes. This study used various immobilized lipases, with Candida antarctica lipase B identified as the most effective catalyst. The research offers insights into the mechanisms and kinetics of these reactions, opening avenues for synthesizing oxazolidine derivatives through green chemistry approaches (Yadav & Pawar, 2014).
作用機序
Safety and Hazards
将来の方向性
Recent advancements in the synthesis of oxazolines, including “Oxazolidine, 2-ethyl-2-methyl-”, have been made using various substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . The coatings industry is also exploring new crosslinking mechanisms, such as the non-isocyanate polyurethane (NIPU) technologies .
特性
IUPAC Name |
2-ethyl-2-methyl-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-6(2)7-4-5-8-6/h7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXSRVCJDFTLOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(NCCO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299107 | |
| Record name | Oxazolidine, 2-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazolidine, 2-ethyl-2-methyl- | |
CAS RN |
17026-89-0 | |
| Record name | NSC128273 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxazolidine, 2-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



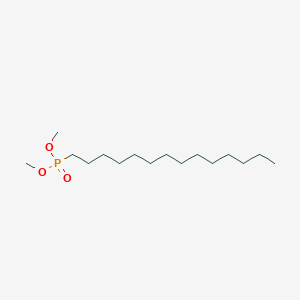



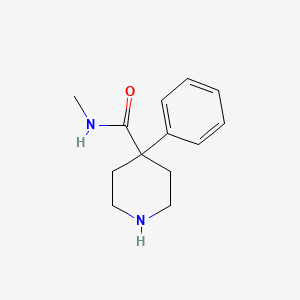
![[1-(4-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B3048390.png)






